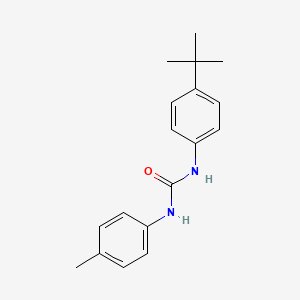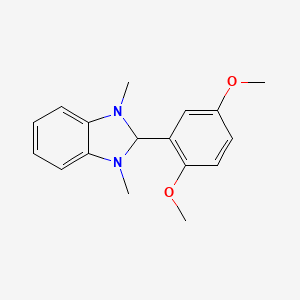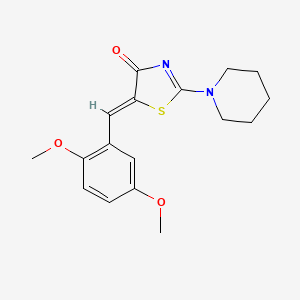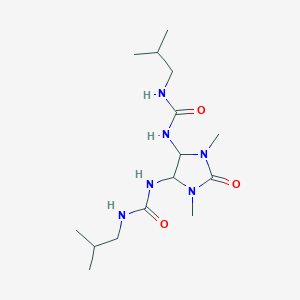![molecular formula C9H7NO6S B5510568 3-[(carboxymethyl)thio]-4-nitrobenzoic acid](/img/structure/B5510568.png)
3-[(carboxymethyl)thio]-4-nitrobenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(carboxymethyl)thio]-4-nitrobenzoic acid is a useful research compound. Its molecular formula is C9H7NO6S and its molecular weight is 257.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 256.99940812 g/mol and the complexity rating of the compound is 328. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Luminescence Sensitization in Lanthanide Complexes
Thiophenyl-derivatized nitrobenzoic acid ligands, similar in structure to 3-[(carboxymethyl)thio]-4-nitrobenzoic acid, have been investigated for their potential to sensitize Eu(III) and Tb(III) luminescence. These studies involve the synthesis and characterization of complexes through luminescence spectroscopy and X-ray crystallography, highlighting the role of these compounds in enhancing the luminescence properties of lanthanide ions, with potential applications in materials science and luminescent labeling (Viswanathan & Bettencourt-Dias, 2006).
Detection of Sulfhydryl Groups
A water-soluble aromatic disulfide compound, closely related to this compound, has been utilized for the determination of sulfhydryl groups in biological materials. This application is significant in biochemistry and molecular biology for understanding the roles and quantification of sulfhydryl groups in various biological processes (Ellman, 1959).
Conversion of Thiol Groups in Proteins
Research on 2-nitro-5-thiocyanatobenzoic acid, which shares functional groups with the compound of interest, demonstrates its application in converting thiol groups in proteins into S-cyano derivatives. This chemical modification technique offers a method for studying protein structure and function by selectively targeting thiol groups (Price, 1976).
Structural and Physico-Chemical Analysis
The regiospecific substitution of nitro groups in certain benzothiophene carboxylates and the examination of their crystal structures and physico-chemical properties provide insights into the chemical behavior of nitrobenzoic acid derivatives. These studies contribute to the understanding of molecular interactions and reactivity, which are crucial in the design of new chemical entities (Shevelev, Dalinger, & Cherkasova, 2001).
Nitrite Trapping Agents
Compounds like thiazolidine-4-carboxylic acid, derived from reactions involving nitrobenzoic acid derivatives, have been identified as effective nitrite trapping agents. These agents have potential applications in preventing the formation of carcinogenic N-nitroso compounds in the human body, highlighting their importance in food safety and human health (Kurashima, Tsuda, & Sugimura, 1990).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
3-(carboxymethylsulfanyl)-4-nitrobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO6S/c11-8(12)4-17-7-3-5(9(13)14)1-2-6(7)10(15)16/h1-3H,4H2,(H,11,12)(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZEQVONQYGMOCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)SCC(=O)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(2,3-DIMETHOXYPHENYL)[4-(3-PHENYLPROPYL)PIPERAZINO]METHANONE](/img/structure/B5510488.png)
![N-[(3S*,4R*)-1-(5,6-dimethyl-4-pyrimidinyl)-4-(4-methylphenyl)-3-pyrrolidinyl]acetamide](/img/structure/B5510492.png)
![N-{7-HYDROXY-5-PHENYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}-2,2-DIMETHYLPROPANAMIDE](/img/structure/B5510496.png)
![(1S*,5R*)-3-[(2-methoxy-4-methylphenyl)sulfonyl]-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5510509.png)
![2-(2,6-dimethylphenoxy)-N-[(4-hydroxyphenyl)methylideneamino]acetamide](/img/structure/B5510518.png)

![tert-butyl 3-(1,4'-bipiperidin-1'-yl)-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B5510523.png)
![N-[(2-amino-5-pyrimidinyl)methyl]-5-(2-chlorophenyl)-N-methyl-2-furamide](/img/structure/B5510533.png)



![N-{2-[2-methyl-5-(morpholin-4-ylsulfonyl)-1H-benzimidazol-1-yl]ethyl}propanamide](/img/structure/B5510573.png)

![1-(1-{2-[6-(hydroxymethyl)-1,4-oxazepan-4-yl]-2-oxoethyl}-3,5-dimethyl-1H-pyrazol-4-yl)ethanone](/img/structure/B5510589.png)
